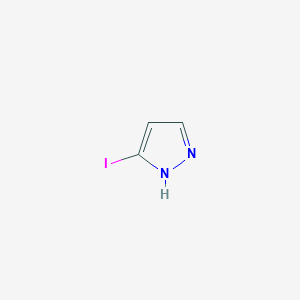

3-Iodo-1H-pyrazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-iodo-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3IN2/c4-3-1-2-5-6-3/h1-2H,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUKDVLFJSMVBLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10963354 | |

| Record name | 3-Iodo-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10963354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4522-35-4, 1007351-17-8 | |

| Record name | 3-Iodo-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10963354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Iodo-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-Iodo-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Iodo-1H-pyrazole: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Iodo-1H-pyrazole is a versatile heterocyclic organic compound that has garnered significant attention in the fields of medicinal chemistry, agrochemicals, and materials science.[1] Its unique structural features, particularly the presence of a reactive iodine atom on the pyrazole ring, make it a valuable building block for the synthesis of a wide array of more complex molecules.[1] The pyrazole scaffold itself is a privileged structure in drug discovery, appearing in numerous approved pharmaceuticals. The introduction of an iodine atom at the 3-position provides a handle for various cross-coupling reactions, enabling the facile introduction of diverse functional groups and the construction of novel molecular architectures. This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and key reactions of this compound, with a focus on its applications in research and development.

Chemical Properties and Structure

This compound is a white to off-white crystalline solid at room temperature. Its fundamental chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 4522-35-4 | --INVALID-LINK-- |

| Molecular Formula | C₃H₃IN₂ | --INVALID-LINK-- |

| Molecular Weight | 193.97 g/mol | --INVALID-LINK-- |

| Melting Point | 66-75 °C | --INVALID-LINK-- |

| Appearance | White to off-white or yellow crystalline solid/powder | --INVALID-LINK--, --INVALID-LINK-- |

| Solubility | Insoluble in water | --INVALID-LINK-- |

Spectroscopic Data

For the N-Boc protected derivative, tert-butyl this compound-1-carboxylate:

-

¹H NMR (400 MHz, DMSO-d₆): δ 1.57 (s, 9H, 3×CH₃), 6.76 (d, J = 2.8 Hz, 1H, Ar-H), 8.16 (d, J = 2.8 Hz, 1H, Ar-H).[2]

-

¹³C NMR (100 MHz, DMSO-d₆): δ 27.9, 86.1, 104.6, 118.2, 133.6, 146.4.[2]

-

Mass Spectrum (m/z %): 194 (M-Boc, 100), 167 (25), 128 (2), 40 (36).[2]

For the N-ethoxyethyl protected derivative, 3-iodo-1-(1-ethoxyethyl)-1H-pyrazole:

-

¹H NMR (400 MHz, DMSO-d₆): δ 1.03 (t, J = 7.0 Hz, 3H, CH₂CH₃), 1.56 (d, J = 6.0 Hz, 3H, CHCH₃), 3.17 (tt, J = 9.6, 5.4 Hz, 1H, CHHCH₃), 3.45 – 3.36 (m, 1H, CHHCH₃), 5.54 (q, J = 6.0 Hz, 1H, NCH), 6.53 (d, J = 2.4 Hz, 1H, Ar-H), 7.84 (d, J = 2.4 Hz, 1H, Ar-H).[2]

Experimental Protocols

Synthesis of this compound

Several methods for the synthesis of this compound have been reported. A common approach involves the direct iodination of 1H-pyrazole.

Method 1: Direct Iodination using Iodine and Hydrogen Peroxide

This method provides a greener approach to the iodination of pyrazoles.

-

Materials:

-

1H-Pyrazole

-

Iodine (I₂)

-

30% Hydrogen peroxide (H₂O₂)

-

Water

-

-

Procedure:

-

Suspend 1H-pyrazole (1.0 equivalent) in water.

-

Add iodine (0.5 equivalents) to the suspension.

-

Add 30% hydrogen peroxide (0.6 equivalents) dropwise to the stirred mixture.

-

Continue stirring at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the product can be isolated by filtration if it precipitates, or by extraction with a suitable organic solvent.

-

The crude product can be purified by recrystallization or column chromatography.

-

Sonogashira Cross-Coupling Reaction

This compound is an excellent substrate for Sonogashira cross-coupling reactions, allowing for the formation of a carbon-carbon bond between the pyrazole ring and a terminal alkyne. A general procedure for the N-protected derivative is provided below.

-

Materials:

-

N-protected this compound (e.g., tert-butyl this compound-1-carboxylate)

-

Terminal alkyne (e.g., phenylacetylene)

-

Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂]

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

-

-

Procedure:

-

To an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the N-protected this compound (1.0 equivalent), PdCl₂(PPh₃)₂ (e.g., 3 mol%), and CuI (e.g., 5 mol%).

-

Add the anhydrous solvent, followed by triethylamine (e.g., 2-3 equivalents).

-

Add the terminal alkyne (e.g., 1.2 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating, monitoring the progress by TLC.

-

Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Mandatory Visualizations

Synthesis of this compound

Caption: Direct iodination of 1H-pyrazole to yield this compound.

Sonogashira Cross-Coupling Reaction of this compound

Caption: General scheme and workflow for the Sonogashira cross-coupling reaction.

Applications in Research and Development

The utility of this compound as a synthetic intermediate has led to its application in various areas of research, most notably in the development of new therapeutic agents and functional materials.

Drug Discovery

The pyrazole nucleus is a common feature in many biologically active compounds, and the ability to functionalize the 3-position via the iodo-substituent allows for the rapid generation of libraries of compounds for screening.[1] For instance, substituted pyrazoles are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties. This compound serves as a key starting material for the synthesis of kinase inhibitors, which are a major class of anticancer drugs. The Sonogashira and other palladium-catalyzed cross-coupling reactions are instrumental in building the complex molecular scaffolds required for potent and selective kinase inhibition.

Agrochemicals

In the field of agrochemicals, pyrazole derivatives have been developed as effective herbicides, fungicides, and insecticides.[1] The synthetic versatility of this compound allows for the systematic modification of the pyrazole core to optimize biological activity and selectivity, leading to the discovery of new crop protection agents.

Materials Science

The rigid, planar structure of the pyrazole ring, combined with the potential for extensive functionalization, makes this compound an attractive building block for the synthesis of novel organic materials. These materials can have applications in areas such as organic light-emitting diodes (OLEDs), sensors, and polymers with tailored electronic and photophysical properties.

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. Its straightforward preparation and the reactivity of the carbon-iodine bond in a variety of cross-coupling reactions provide a powerful platform for the synthesis of a diverse range of functionalized pyrazole derivatives. Its importance in drug discovery, agrochemical research, and materials science is well-established and continues to grow as new synthetic methodologies and applications are developed. This technical guide provides a foundational understanding of the core properties, synthesis, and reactivity of this compound, intended to facilitate its use in innovative research and development endeavors.

References

A Technical Guide to 3-Iodo-1H-pyrazole: Synthesis, Reactivity, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Iodo-1H-pyrazole, a key heterocyclic building block in modern organic synthesis and medicinal chemistry. We detail its fundamental physicochemical properties, provide established protocols for its synthesis and subsequent functionalization, and explore its application in the development of targeted therapeutics, with a focus on kinase inhibitors. This document is intended to serve as a valuable resource for researchers and professionals engaged in synthetic chemistry and drug discovery.

Core Properties of this compound

This compound is a halogenated aromatic heterocycle that serves as a versatile intermediate in the synthesis of a wide array of functionalized pyrazole derivatives. Its strategic importance lies in the reactivity of the carbon-iodine bond, which readily participates in various cross-coupling reactions, allowing for the introduction of diverse molecular fragments.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below for quick reference.

| Property | Value | Reference(s) |

| CAS Number | 4522-35-4 | [1] |

| Molecular Formula | C₃H₃IN₂ | [1] |

| Molecular Weight | 193.97 g/mol | [1][2] |

| Appearance | White to off-white or yellow crystalline solid/powder | [1][3] |

| Melting Point | 66-75 °C | [1][3][4] |

| Boiling Point | 291.9 ± 13.0 °C (Predicted) | [4] |

| Density | 2.335 ± 0.06 g/cm³ (Predicted) | [4] |

| Solubility | Insoluble in water | [4] |

Synthesis and Functionalization

The utility of this compound as a synthetic intermediate necessitates robust and scalable methods for its preparation and subsequent chemical modification. This section details common experimental protocols for its synthesis and its application in palladium-catalyzed cross-coupling reactions.

Synthesis of this compound

One common laboratory-scale synthesis involves the iodination of a protected pyrazole followed by deprotection.

Experimental Protocol: Synthesis via N-Protected Intermediate

-

Protection of Pyrazole: To a suspension of sodium hydride (95%) in tetrahydrofuran (THF), a solution of pyrazole in THF is added dropwise at room temperature and stirred for 1 hour. The reaction mixture is then cooled to 0°C, and a solution of 2-(trimethylsilyl)ethoxymethyl chloride (SEMCl) in THF is added dropwise. The reaction is allowed to warm to room temperature and stirred overnight. The reaction is quenched with water, concentrated, and the product, 1-(2-trimethylsilyl-ethoxy-methyl)-1H-pyrazole, is purified by column chromatography.

-

Iodination: The protected pyrazole is dissolved in THF and cooled to -78°C. n-Butyllithium (nBuLi, 2.5N) is added slowly, and the solution is stirred for 45 minutes. A solution of iodine in THF is then added dropwise. After the addition is complete, the mixture is warmed to room temperature over 2 hours. The reaction is quenched with a saturated aqueous solution of ammonium chloride. The product, 5-iodo-1-(2-trimethylsilyl-ethoxy-methyl)-1H-pyrazole, is extracted and purified by column chromatography.

-

Deprotection: The SEM-protected iodopyrazole is treated with a deprotecting agent, such as tetrabutylammonium fluoride (TBAF) or an acid, to yield the final product, this compound.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Sonogashira and Suzuki-Miyaura reactions, which are pivotal for creating carbon-carbon bonds. These reactions enable the synthesis of complex pyrazole-containing molecules, many of which are investigated as potential therapeutic agents.

The Sonogashira coupling facilitates the formation of a C-C bond between the pyrazole ring and a terminal alkyne.

Experimental Protocol: General Procedure for Sonogashira Coupling

-

Reactant Preparation: In a reaction vessel, the N-protected this compound derivative, a terminal alkyne (e.g., phenylacetylene), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), and a copper(I) co-catalyst (e.g., CuI) are combined.

-

Solvent and Base: A suitable solvent, such as triethylamine (which also serves as the base) or a mixture of THF and an amine base, is added.

-

Reaction Conditions: The mixture is typically degassed and stirred under an inert atmosphere (e.g., argon or nitrogen) at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up and Purification: The reaction mixture is filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography to yield the desired 3-alkynyl-1H-pyrazole derivative.

Table of Sonogashira Coupling Reaction Yields [5]

| N-Protecting Group | R¹ Substituent | R² Substituent | Yield (%) |

| Boc | H | H | 65 |

| EtOEt | H | H | 63 |

| EtOEt | CHO | H | 80 |

| EtOEt | H | Br | 64 |

| EtOEt | CF₃ | H | 73 |

| EtOEt | H | Me | 70 |

| EtOEt | H | CHO | 87 |

| Me | H | H | 82 |

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between the pyrazole ring and an aryl or vinyl boronic acid or ester.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

Reactant Preparation: The this compound derivative, a boronic acid or ester, a palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst like XPhos Pd G2), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) are combined in a reaction vessel.

-

Solvent System: A suitable solvent system, often a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water, is added.

-

Reaction Conditions: The mixture is thoroughly degassed and heated under an inert atmosphere, often with microwave irradiation to accelerate the reaction, until completion is observed by TLC or LC-MS.

-

Work-up and Purification: The reaction mixture is cooled, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.

Application in Drug Discovery: Kinase Inhibitors

The pyrazole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to form key interactions with biological targets, particularly the ATP-binding site of kinases.[6] this compound serves as a crucial starting material for the synthesis of various kinase inhibitors, which are at the forefront of targeted cancer therapy.

Targeting the JAK-STAT Signaling Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade involved in immunity, inflammation, and hematopoiesis. Dysregulation of this pathway is implicated in various cancers and autoimmune diseases.[6] Consequently, JAKs are significant targets for drug development.

Below is a conceptual workflow illustrating the synthesis of a hypothetical JAK inhibitor starting from this compound, followed by a kinase inhibition assay.

Inhibition of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a common feature in many human cancers, making it a prime target for therapeutic intervention. Pyrazole-based molecules have been developed as inhibitors of key kinases within this pathway.

The following diagram illustrates the central role of the PI3K/Akt/mTOR pathway in cell signaling and indicates where pyrazole-based inhibitors, synthesized from precursors like this compound, can exert their therapeutic effect.

Conclusion

This compound is a cornerstone intermediate for the synthesis of functionalized pyrazole derivatives. Its value is particularly evident in the field of drug discovery, where it provides a reliable entry point for the creation of potent and selective kinase inhibitors targeting critical signaling pathways in cancer and other diseases. The synthetic protocols and applications outlined in this guide underscore the versatility and importance of this compound for researchers and professionals in the chemical and pharmaceutical sciences.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C3H3IN2 | CID 1239830 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. chembk.com [chembk.com]

- 5. researchgate.net [researchgate.net]

- 6. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of 3-Iodo-1H-pyrazole and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the synthetic methodologies for preparing 3-iodo-1H-pyrazole and its derivatives. Iodinated pyrazoles are crucial building blocks in medicinal chemistry and materials science, primarily serving as versatile intermediates for carbon-carbon and carbon-heteroatom bond formation through cross-coupling reactions.[1][2][3] This guide details prominent synthetic routes, presents comparative data, and provides explicit experimental protocols for key transformations.

Core Synthetic Strategies for this compound

The synthesis of this compound can be broadly approached via two main strategies: the diazotization of 3-aminopyrazole (Sandmeyer reaction) and the deprotonation/iodination of an N-protected pyrazole. Electrophilic iodination of the parent 1H-pyrazole typically yields the 4-iodo isomer and is therefore less direct for obtaining the 3-iodo product.[1]

1.1. Sandmeyer Reaction of 3-Amino-1H-pyrazole

The Sandmeyer reaction is a classic and effective method for introducing a halide at the 3-position of the pyrazole ring.[4][5] The process involves the diazotization of 3-amino-1H-pyrazole with a nitrite source under acidic conditions to form a diazonium salt, which is subsequently displaced by an iodide ion.[6][7] This method is advantageous for its regioselectivity.

Caption: Workflow for the Sandmeyer synthesis of this compound.

1.2. N-Protection and Directed Iodination

An alternative route involves the initial protection of the pyrazole nitrogen, which facilitates regioselective deprotonation at the C3 or C5 position. Treatment with a strong base like n-butyllithium (n-BuLi) followed by quenching with an iodine source yields the corresponding iodinated pyrazole.[8][9] This method is particularly useful when the starting material is the parent pyrazole. The choice of protecting group, such as (2-trimethylsilyl)ethoxymethyl (SEM), is critical.[8]

Synthesis of this compound Derivatives

The primary utility of this compound is as a precursor for more complex molecules, typically synthesized via metal-catalyzed cross-coupling reactions. To prevent side reactions, the pyrazole 'NH' proton is usually protected with a suitable group, such as an ethoxyethyl (EtOEt) group, prior to coupling.[10][11][12]

Caption: General workflow for derivatization via N-protection and Sonogashira coupling.

Quantitative Data Summary

The choice of synthetic method depends on factors like starting material availability, desired regioselectivity, and reaction scale. The following tables summarize quantitative data for common iodination and derivatization reactions.

Table 1: Comparison of Iodination Methods for the Pyrazole Ring

| Method/Reagent | Position | Substrate | Solvent | Temp. | Time | Yield (%) | Reference |

| I₂ / HIO₃ | C4 | Pyrazoles | AcOH–CCl₄ | RT | - | Efficient | [13] |

| ICl / Li₂CO₃ | C4 | 1-Acyl-pyrazoles | Dichloromethane | RT | 1-24 h | Up to 95% | [1][14] |

| I₂ / H₂O₂ | C4 | Pyrazole | Water | RT | 1-72 h | 63-100% | [1] |

| N-Iodosuccinimide | C4 | Pyrazoles | 50% aq. H₂SO₄ | - | - | Efficient | [13] |

| n-BuLi then I₂ | C5 | 1-Aryl-3-CF₃-pyrazole | THF | -78 °C | - | 65-89% | [9] |

| n-BuLi then I₂ | C5 | 1-SEM-pyrazole | THF | -78 °C | 2 h | - (Good) | [8] |

Table 2: Synthesis of Derivatives from N-Protected 3-Iodo-1H-pyrazoles via Sonogashira Coupling [10]

| Iodopyrazole Substrate | Coupling Partner | Product | Yield (%) |

| 1-EtOEt-3-iodo-1H-pyrazole | Phenylacetylene | 1-EtOEt-3-(phenylethynyl)-1H-pyrazole | 92% |

| 1-EtOEt-4-bromo-3-iodo-1H-pyrazole | Phenylacetylene | 1-EtOEt-4-bromo-3-(phenylethynyl)-1H-pyrazole | 88% |

| 1-EtOEt-3-iodo-5-(trifluoromethyl)-1H-pyrazole | Phenylacetylene | 1-EtOEt-5-(trifluoromethyl)-3-(phenylethynyl)-1H-pyrazole | 80% |

Detailed Experimental Protocols

The following sections provide detailed, step-by-step procedures for the synthesis of this compound and a representative derivatization reaction.

4.1. Protocol 1: Synthesis of this compound via N-Protection, Iodination, and Deprotection [8]

Step A: Synthesis of 1-(2-trimethylsilyl-ethoxy-methyl)-1H-pyrazole

-

Suspend 95% sodium hydride (4.9 g) in tetrahydrofuran (THF, 200 mL).

-

Slowly add a solution of pyrazole (12 g in 50 mL of THF) dropwise to the suspension and stir at room temperature for 1 hour.

-

Cool the mixture to 0°C and add a solution of SEM-Cl (34.32 mL in 50 mL of THF) dropwise.

-

Remove the cooling bath and allow the reaction to stir overnight at room temperature.

-

Quench the reaction with water, concentrate the solution under reduced pressure, and dilute with ethyl acetate.

-

Wash the organic layer with saturated ammonium chloride solution and brine, then dry over anhydrous sodium sulfate.

-

Purify the crude product by column chromatography (20-30% EtOAc/hexane) to yield the protected pyrazole.

Step B: Synthesis of 5-iodo-1-(2-trimethylsilyl-ethoxy-methyl)-1H-pyrazole

-

Dissolve 1-(2-trimethylsilyl-ethoxy-methyl)-1H-pyrazole (2.0 g) in THF (40 mL) and cool the solution to -78°C.

-

Slowly add 2.5 M n-BuLi in hexanes (4.43 mL) and stir the solution for 45 minutes at -78°C.

-

Add a solution of iodine (7.67 g in 20 mL of THF) dropwise.

-

After the addition is complete, remove the cooling bath and allow the mixture to warm to room temperature over 2 hours.

-

Quench the reaction by adding a few milliliters of saturated NH₄Cl solution.

-

Concentrate the solution, dilute with ethyl acetate, and wash with sodium sulfite solution, water, and brine.

-

Dry the organic layer over sodium sulfate and purify by column chromatography (5-10% EtOAc/hexane) to obtain the iodinated product.

Step C: Deprotection to this compound Note: While the source provides the synthesis of the protected intermediate, deprotection of the SEM group is typically achieved under acidic conditions (e.g., with HCl in an alcohol solvent) or with fluoride sources (e.g., TBAF).

4.2. Protocol 2: N-Protection of this compound with Ethyl Vinyl Ether [10][11]

-

To a solution of the starting this compound derivative in dichloromethane (CH₂Cl₂), add a catalytic amount of trifluoroacetic acid (TFA).

-

Add ethyl vinyl ether portionwise, maintaining the reaction temperature between 28–33 °C.

-

Stir the reaction mixture at room temperature until completion (monitor by TLC or GC-MS).

-

Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution and then with deionized water.

-

Dry the organic layer with anhydrous Na₂SO₄ and evaporate the solvent under reduced pressure.

-

Purify the resulting N-ethoxyethyl protected pyrazole by distillation or column chromatography.

4.3. Protocol 3: Sonogashira Cross-Coupling of a Protected this compound [10][11]

-

To a solution of the 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole derivative (1 equiv.) and phenylacetylene (1.2 equiv.) in a suitable solvent (e.g., triethylamine or THF/triethylamine mixture), add Pd(PPh₃)₂Cl₂ (0.05 equiv.) and CuI (0.1 equiv.).

-

Stir the reaction mixture under an inert atmosphere (e.g., Argon) at room temperature or with gentle heating (e.g., 40 °C) until the starting material is consumed (monitor by TLC or GC-MS).

-

After completion, filter the reaction mixture to remove solids and concentrate the filtrate under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, and dry over anhydrous Na₂SO₄.

-

Purify the crude product by column chromatography to yield the desired 3-(phenylethynyl)-1H-pyrazole derivative.

References

- 1. benchchem.com [benchchem.com]

- 2. sciforum.net [sciforum.net]

- 3. chemimpex.com [chemimpex.com]

- 4. Sandmeyer Reaction [organic-chemistry.org]

- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Page loading... [wap.guidechem.com]

- 9. Exercise in 1-aryl-3-CF 3 -1 H -pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01103E [pubs.rsc.org]

- 10. arkat-usa.org [arkat-usa.org]

- 11. researchgate.net [researchgate.net]

- 12. quod.lib.umich.edu [quod.lib.umich.edu]

- 13. Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pyrazole synthesis [organic-chemistry.org]

3-Iodo-1H-pyrazole: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility and stability data for 3-Iodo-1H-pyrazole. Due to the limited availability of direct experimental quantitative data for this specific compound, this document summarizes known qualitative information, presents predicted solubility values, and details standardized experimental protocols that can be applied to determine its physicochemical properties.

Core Properties of this compound

This compound is a heterocyclic organic compound with the molecular formula C₃H₃IN₂ and a molecular weight of 193.97 g/mol . It serves as a versatile building block in medicinal chemistry and materials science. An understanding of its solubility and stability is critical for its effective use in synthesis, formulation, and biological assays.

Solubility Data

| Solvent | Quantitative Solubility | Qualitative Solubility | Temperature (°C) | Method |

| Water | 1.15 mg/mL | Insoluble | 25 (predicted) | ESOL Topological Method[2] |

Note: The quantitative value is a prediction and should be confirmed by experimental data.

For organic solvents, while no quantitative data is available, the parent compound, 1H-pyrazole, is known to be more soluble in solvents like ethanol, methanol, and acetone. This suggests that this compound is likely to exhibit higher solubility in polar organic solvents compared to water.

Stability Profile

This compound is sensitive to several environmental factors. Proper storage and handling are crucial to maintain its integrity.

| Condition | Observation | Recommended Precautions |

| Light | Light sensitive | Store in a light-proof container. |

| Oxidizing Agents | Incompatible | Avoid contact with strong oxidizing agents. |

| Acids and Bases | Incompatible | Avoid contact with strong acids and bases. |

| Moisture | Not specified, but good practice | Store in a dry environment. |

| Temperature | Not specified, but good practice | Store at reduced temperatures (e.g., refrigerated). |

Experimental Protocols

Detailed experimental protocols for determining the solubility and stability of this compound are not published. However, standardized methods can be readily adapted.

Protocol for Determining Thermodynamic Solubility (Shake-Flask Method)

This method is considered the gold standard for determining the equilibrium solubility of a compound.

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound

-

Selected solvent (e.g., water, ethanol, DMSO)

-

Glass vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Analytical balance

-

HPLC or UV-Vis spectrophotometer for quantification

Procedure:

-

Add an excess amount of this compound to a glass vial. The excess solid should be visually apparent.

-

Add a known volume of the desired solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-72 hours).

-

After equilibration, allow the suspension to settle.

-

Centrifuge the vial to pellet the excess solid.

-

Carefully withdraw a sample from the clear supernatant.

-

Dilute the sample with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated analytical method (e.g., HPLC-UV).

-

Calculate the original solubility in mg/mL or molarity.

Caption: Workflow for the shake-flask solubility determination method.

Protocol for Forced Degradation Studies (Stability Indicating Method Development)

Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods, as outlined in ICH guidelines[3][4][5][6].

Objective: To identify potential degradation products and degradation pathways for this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

High-purity water

-

Photostability chamber

-

Oven

-

HPLC system with a suitable detector (e.g., DAD or MS)

Procedure:

-

Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl. Heat the solution (e.g., at 60°C) for a defined period (e.g., 24 hours).

-

Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH. Keep the solution at room temperature or heat gently for a defined period.

-

Oxidative Degradation: Dissolve this compound in a solution containing 3% H₂O₂. Keep the solution at room temperature for a defined period.

-

Thermal Degradation: Expose a solid sample of this compound to dry heat in an oven (e.g., at 80°C) for a defined period.

-

Photolytic Degradation: Expose a solution and a solid sample of this compound to light in a photostability chamber according to ICH Q1B guidelines.

-

Analysis: At appropriate time points, withdraw samples from each stress condition. Neutralize the acidic and basic samples. Analyze all samples, along with an unstressed control, by a suitable stability-indicating HPLC method to separate the parent compound from any degradation products.

Caption: Workflow for conducting forced degradation studies.

Summary

While specific experimental data for the solubility and stability of this compound is limited, this guide provides the currently available information and outlines standardized protocols for its determination. The compound is predicted to have low aqueous solubility and is known to be sensitive to light, strong acids, bases, and oxidizing agents. For researchers and developers, it is imperative to experimentally determine the solubility in relevant solvent systems and to conduct forced degradation studies to ensure the development of robust and stable formulations and analytical methods.

References

- 1. echemi.com [echemi.com]

- 2. 4522-35-4 | 3-Iodopyrazole | Pyrazoles | Ambeed.com [ambeed.com]

- 3. resolvemass.ca [resolvemass.ca]

- 4. scispace.com [scispace.com]

- 5. biopharminternational.com [biopharminternational.com]

- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data of 3-Iodo-1H-pyrazole: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Iodo-1H-pyrazole, a key building block in the synthesis of pharmaceuticals and agrochemicals. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition. This information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Spectroscopic Data Summary

The spectroscopic data for this compound and its N-protected derivative are summarized in the tables below. Direct, publicly available spectroscopic data for the parent this compound is limited; therefore, data for the tert-Butyl this compound-1-carboxylate derivative is also presented as a well-characterized analogue.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data for tert-Butyl this compound-1-carboxylate [1][2]

| Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Assignment |

| 8.16 | d | 2.8 | Ar-H |

| 6.76 | d | 2.8 | Ar-H |

| 1.57 | s | - | 3 x CH₃ (Boc) |

Table 2: ¹³C NMR Data for tert-Butyl this compound-1-carboxylate [1][2]

| Chemical Shift (δ) [ppm] | Assignment |

| 146.4 | C=O (Boc) |

| 133.6 | Ar-C |

| 118.2 | Ar-C |

| 104.6 | Ar-C |

| 86.1 | C(CH₃)₃ (Boc) |

| 27.9 | C(CH₃)₃ (Boc) |

Mass Spectrometry (MS)

Table 3: Mass Spectrometry Data for tert-Butyl this compound-1-carboxylate [1][2]

| m/z | Relative Intensity (%) | Assignment |

| 194 | 100 | [M-Boc]⁺ |

| 167 | 25 | |

| 128 | 2 | |

| 40 | 36 |

Infrared (IR) Spectroscopy

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

NMR Spectroscopy

Sample Preparation: A sample of the analyte (e.g., tert-Butyl this compound-1-carboxylate) is dissolved in a deuterated solvent, typically DMSO-d₆ or CDCl₃, in a standard 5 mm NMR tube.[1] Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0.00 ppm).

Instrumentation and Data Acquisition:

-

Instrument: A Bruker 400 instrument or equivalent is used.[1]

-

¹H NMR: Spectra are recorded at a frequency of 400 MHz.

-

¹³C NMR: Spectra are recorded at a frequency of 100 MHz.[1]

-

Data Processing: The acquired Free Induction Decay (FID) is subjected to Fourier transformation. The resulting spectrum is then phased and baseline corrected.

Mass Spectrometry

Instrumentation and Data Acquisition:

-

Instrument: A Shimadzu QP2010 instrument equipped with a Restec Rtx-1701 w/Integra-Guard column or a Dual-ESI Q-TOF 6520 (Agilent Technologies) for high-resolution mass spectrometry (HRMS) can be utilized.[1]

-

Ionization Mode: Electron Ionization (EI) is a common technique for generating mass spectra of small organic molecules.[4] For more sensitive analyses, especially for HRMS, Electrospray Ionization (ESI) is employed.[1]

-

Analysis: The instrument is set to scan a specific mass-to-charge (m/z) range to detect the molecular ion and its fragmentation pattern.

Infrared (IR) Spectroscopy

Sample Preparation (Solid Sample):

-

Thin Solid Film Method: The solid sample is dissolved in a volatile solvent like methylene chloride. A drop of this solution is placed on a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the solid on the plate.[5]

-

KBr Pellet Method: The solid sample is ground with potassium bromide (KBr) powder and pressed into a thin, transparent pellet.

Instrumentation and Data Acquisition:

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Measurement: A background spectrum of the clean salt plate or KBr pellet is recorded first. Then, the sample is placed in the instrument's sample holder, and the IR spectrum is acquired. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Visualizations

The following diagrams illustrate the workflow and logical relationships in the spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

Unveiling the Therapeutic Promise: A Technical Guide to the Biological Activities of 3-Iodo-1H-pyrazole Analogs

For Researchers, Scientists, and Drug Development Professionals

The 1H-pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of an iodine atom at the 3-position of the pyrazole ring creates a unique chemical entity, 3-iodo-1H-pyrazole, and its analogs, which have demonstrated a wide spectrum of potential therapeutic activities. This technical guide provides an in-depth exploration of the anticancer, antimicrobial, and enzyme-inhibiting properties of these compounds, presenting key quantitative data, detailed experimental methodologies, and visual representations of their mechanisms of action to aid in future drug discovery and development efforts.

Anticancer Activity: Targeting Key Cellular Pathways

A growing body of evidence suggests that this compound analogs possess significant anticancer properties against various cancer cell lines. Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of crucial signaling pathways that drive tumor growth and proliferation.

Quantitative Anticancer Data

The cytotoxic effects of various this compound analogs have been quantified using IC50 values, which represent the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The table below summarizes the reported IC50 values for several analogs against different cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 1a | A549 (Lung Carcinoma) | 13.5 | [1] |

| 1b | PC-3 (Prostate Cancer) | 21.9 - 28.6 | [2] |

| 1c | MCF-7 (Breast Cancer) | 3.90 - 35.5 | [2] |

| 1d | K562 (Leukemia) | 0.26 | [3] |

| 1e | HT29 (Colon Cancer) | 4.2 | [4] |

Mechanism of Action: Induction of Apoptosis

Several this compound analogs have been shown to induce apoptosis, or programmed cell death, in cancer cells. This is a critical mechanism for eliminating malignant cells. The apoptotic cascade can be initiated through intrinsic or extrinsic pathways, often involving the modulation of key regulatory proteins. One of the key targets for some pyrazole derivatives is the B-cell lymphoma 2 (Bcl-2) family of proteins, which are crucial regulators of apoptosis.[5]

Figure 1: Apoptosis induction by 1,3,5-trisubstituted-1H-pyrazole derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., A549, PC-3, MCF-7)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

This compound analog stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the this compound analog in complete culture medium.

-

Remove the existing medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plates for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

Antimicrobial Activity: A New Frontier Against Drug Resistance

The emergence of multidrug-resistant pathogens poses a significant threat to global health. This compound analogs have shown promising activity against a range of bacteria and fungi, making them potential candidates for the development of new antimicrobial agents.

Quantitative Antimicrobial Data

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The table below presents the MIC values of various pyrazole derivatives against different microbial strains.

| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |

| 2a | Staphylococcus aureus | 12.5 | [6] |

| 2b | Escherichia coli | 12.5 | [6] |

| 2c | Bacillus subtilis | 4 | [6] |

| 2d | Enterobacter cloacae | 0.48 | [6] |

| 2e | Candida albicans | 3.125 | [4] |

Mechanism of Action: Inhibition of DNA Gyrase

One of the proposed mechanisms for the antibacterial activity of pyrazole derivatives is the inhibition of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication, transcription, and repair.[7][8] By inhibiting this enzyme, these compounds disrupt critical cellular processes, leading to bacterial cell death.

Figure 2: Inhibition of bacterial DNA gyrase by pyrazole derivatives.

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.

Materials:

-

Bacterial or fungal strains

-

Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)

-

This compound analog stock solution (in DMSO)

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a twofold serial dilution of the this compound analog in the appropriate broth in a 96-well plate.

-

Prepare a standardized inoculum of the microorganism (approximately 5 x 10^5 CFU/mL).

-

Add the inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

-

Determine the MIC by visually inspecting for the lowest concentration of the compound that inhibits visible growth. Alternatively, the absorbance can be read using a microplate reader.

Enzyme Inhibition: A Target for Various Diseases

This compound analogs have also been investigated as inhibitors of various enzymes, which are attractive targets for the treatment of a wide range of diseases, including cancer and inflammatory disorders.

Kinase Inhibition

Protein kinases are a large family of enzymes that play a central role in signal transduction pathways. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer. Several pyrazole derivatives have been identified as potent kinase inhibitors.[9][10][11] For instance, some analogs have shown inhibitory activity against Janus kinases (JAKs), which are involved in the JAK-STAT signaling pathway, a critical regulator of immune responses and cell growth.[10]

Figure 3: Inhibition of the JAK-STAT signaling pathway by pyrazole derivatives.

Experimental Protocol: In Vitro Kinase Inhibition Assay

A common method to assess the inhibitory activity of a compound against a specific kinase is through an in vitro kinase assay, which measures the phosphorylation of a substrate.

Materials:

-

Recombinant active kinase (e.g., JAK2)

-

Kinase substrate (e.g., a specific peptide)

-

ATP (adenosine triphosphate)

-

This compound analog

-

Kinase assay buffer

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

384-well plates

-

Plate reader

Procedure:

-

Prepare serial dilutions of the this compound analog.

-

In a 384-well plate, add the kinase, the substrate, and the diluted compound.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and add the detection reagent according to the manufacturer's protocol. This reagent typically measures the amount of ADP produced, which is proportional to the kinase activity.

-

Measure the luminescence or fluorescence signal using a plate reader.

-

Calculate the percentage of kinase inhibition and determine the IC50 value.

Synthesis of this compound Analogs

The synthesis of this compound analogs often involves multi-step procedures. A common strategy is the protection of the pyrazole nitrogen, followed by iodination and subsequent functionalization through cross-coupling reactions.[12][13][14]

General Synthetic Workflow

Figure 4: General synthetic workflow for this compound analogs.

Experimental Protocol: Synthesis of a this compound Derivative (Illustrative Example)

This protocol describes a general procedure for the N-protection and subsequent iodination of a pyrazole ring, followed by a Sonogashira cross-coupling reaction.[12][13]

Step 1: N-Protection of 1H-pyrazole

-

To a solution of 1H-pyrazole in a suitable solvent (e.g., dichloromethane), add a base (e.g., triethylamine).

-

Add a protecting group reagent (e.g., di-tert-butyl dicarbonate for Boc protection) and stir the reaction mixture at room temperature overnight.

-

Work up the reaction by washing with aqueous solutions and purify the product by column chromatography to obtain the N-protected pyrazole.

Step 2: Iodination

-

Dissolve the N-protected pyrazole in an anhydrous solvent (e.g., THF) and cool to -78°C.

-

Slowly add a strong base (e.g., n-butyllithium) and stir for a period to allow for deprotonation.

-

Add a solution of iodine (I2) in the same solvent and allow the reaction to warm to room temperature.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent and purify by column chromatography to yield the 3-iodo-N-protected pyrazole.

Step 3: Sonogashira Cross-Coupling

-

To a mixture of the 3-iodo-N-protected pyrazole, a terminal alkyne, a palladium catalyst (e.g., Pd(PPh3)4), and a copper(I) co-catalyst (e.g., CuI) in a suitable solvent (e.g., triethylamine/THF), stir under an inert atmosphere.

-

Heat the reaction mixture to a specified temperature and monitor the reaction progress by TLC.

-

Upon completion, cool the reaction, filter, and concentrate the filtrate.

-

Purify the crude product by column chromatography to obtain the functionalized pyrazole.

Step 4: Deprotection

-

Treat the N-protected pyrazole with an appropriate deprotecting agent (e.g., trifluoroacetic acid for Boc deprotection) in a suitable solvent.

-

Stir the reaction at room temperature until the deprotection is complete (monitored by TLC).

-

Neutralize the reaction mixture and extract the final this compound analog.

-

Purify the final product by recrystallization or column chromatography.

Conclusion

This compound analogs represent a promising class of compounds with diverse biological activities. Their demonstrated efficacy as anticancer and antimicrobial agents, coupled with their ability to inhibit key enzymes, underscores their potential for the development of novel therapeutics. The synthetic methodologies outlined provide a framework for the generation of diverse libraries of these analogs for further structure-activity relationship studies. The detailed experimental protocols and mechanistic insights presented in this guide are intended to facilitate further research and accelerate the translation of these promising molecules from the laboratory to the clinic.

References

- 1. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, molecular docking and biological evaluation of 1,3,5-trisubstituted-1H-pyrazole derivatives as anticancer agents with cell cycle arrest, ERK and RIPK3- kinase activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. arkat-usa.org [arkat-usa.org]

- 5. Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and antibacterial activity of a novel series of potent DNA gyrase inhibitors. Pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis, Structure and Antibacterial Activity of Potent DNA Gyrase Inhibitors: N′-Benzoyl-3-(4-Bromophenyl)-1H-Pyrazole-5-Carbohydrazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family [mdpi.com]

- 10. Design, synthesis, biological activity evaluation of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives as potent JAK 2/3 and aurora A/B kinases multi-targeted inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Tri- and tetrasubstituted pyrazole derivates: regioisomerism switches activity from p38MAP kinase to important cancer kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. arkat-usa.org [arkat-usa.org]

- 13. researchgate.net [researchgate.net]

- 14. quod.lib.umich.edu [quod.lib.umich.edu]

The Genesis of a Heterocycle: An In-depth Technical Guide to the Discovery and History of Substituted Pyrazole Synthesis

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional materials. Its journey from a laboratory curiosity to a privileged structure in drug discovery is a testament to over a century of chemical innovation. This technical guide delves into the seminal discovery and historical evolution of substituted pyrazole synthesis, providing a comprehensive overview of the foundational methods, their mechanistic underpinnings, and the advancements that have shaped this critical area of organic chemistry.

The Dawn of Pyrazole Chemistry: Knorr's Seminal Discovery

The history of substituted pyrazoles begins in 1883 with the pioneering work of German chemist Ludwig Knorr.[1][2][3][4][5][6] While attempting to synthesize a quinoline derivative, Knorr serendipitously discovered the first substituted pyrazole, a pyrazolone, through the condensation of ethyl acetoacetate with phenylhydrazine.[2][7] This reaction, now famously known as the Knorr pyrazole synthesis , laid the foundation for the vast field of pyrazole chemistry.[2][8] The fundamental transformation involves the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative, a versatile and robust method that remains a staple in synthetic organic chemistry.[1][8][9][10][11][12][13]

The initial discovery was not just a synthetic curiosity; the resulting compound, antipyrine (a derivative of Knorr's initially synthesized pyrazolone), became one of the first synthetic, non-narcotic analgesics and antipyretics, highlighting the immediate pharmaceutical relevance of this new class of heterocycles.[7][14]

Core Synthetic Strategies: The Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis is the most classical and widely employed method for constructing the pyrazole ring.[1][2][4][6][8][9][10][11][12][13][15] The reaction proceeds through the condensation of a 1,3-dicarbonyl compound (or its synthetic equivalent) with a hydrazine.

Reaction Mechanism and Regioselectivity

The mechanism of the Knorr synthesis involves two key steps:

-

Hydrazone Formation: The more nucleophilic nitrogen of the hydrazine attacks one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate.[8][10][11]

-

Intramolecular Cyclization and Dehydration: The remaining nitrogen atom of the hydrazine then attacks the second carbonyl group, leading to a cyclic intermediate which subsequently dehydrates to form the aromatic pyrazole ring.[8][12]

A critical aspect of the Knorr synthesis, particularly when using unsymmetrical 1,3-dicarbonyl compounds, is regioselectivity . The initial nucleophilic attack of the hydrazine can occur at either of the two distinct carbonyl carbons, potentially leading to a mixture of two regioisomeric pyrazole products.[1][4][8][12] The outcome is influenced by the steric and electronic properties of the substituents on the dicarbonyl compound and the hydrazine, as well as the reaction conditions.

Figure 1: Generalized workflow of the Knorr pyrazole synthesis.

Foundational Experimental Protocol: Knorr's Synthesis of 1-Phenyl-3-methyl-5-pyrazolone

The following protocol is based on the original 1883 publication by Ludwig Knorr.[2]

Materials:

-

Phenylhydrazine

-

Ethyl acetoacetate

Apparatus:

-

Reaction vessel suitable for heating

-

Water bath

-

Separatory funnel

-

Crystallization dish

-

Melting point apparatus

Procedure:

-

Reaction Mixture Preparation: In a suitable reaction vessel, 100 g of phenylhydrazine was combined with 125 g of ethyl acetoacetate.[2]

-

Initial Condensation: The mixture was allowed to stand at ambient temperature. An initial condensation reaction occurred, resulting in the formation of an oily condensation product and water.[2]

-

Separation of Water: The water formed during the initial condensation was separated from the oily product.[2]

-

Cyclization: The oily condensation product was then heated on a water bath for an extended period. This step induced cyclization through the elimination of ethanol, leading to the formation of the crude pyrazolone product.[2]

-

Purification: The crude product was purified by crystallization.

Quantitative Data from Knorr's Original Work:

| Reactant | Mass (g) | Molar Equivalent |

| Phenylhydrazine | 100 | 1.0 |

| Ethyl acetoacetate | 125 | ~1.04 |

| Product | Yield | Melting Point (°C) |

| 1-Phenyl-3-methyl-5-pyrazolone | Not explicitly stated | 127 |

Evolution and Key Variations of Pyrazole Synthesis

Following Knorr's discovery, the synthesis of substituted pyrazoles has been the subject of extensive research, leading to numerous variations and novel methodologies.

Paal-Knorr Synthesis

While often associated with pyrrole and furan synthesis from 1,4-dicarbonyls, the Paal-Knorr synthesis is a broader concept of heterocycle formation from dicarbonyl compounds.[16][17][18][19] The Knorr pyrazole synthesis can be considered a specific instance of this broader class, focusing on 1,3-dicarbonyls and hydrazines to form pyrazoles.

Synthesis from α,β-Unsaturated Carbonyl Compounds

Another significant route to pyrazoles involves the reaction of α,β-unsaturated aldehydes and ketones with hydrazines.[1][4][5][14] This method provides access to a different substitution pattern on the pyrazole ring compared to the Knorr synthesis. The reaction proceeds via a Michael addition of the hydrazine, followed by intramolecular cyclization and elimination.

Figure 2: Synthetic pathway for pyrazoles from α,β-unsaturated carbonyls.

1,3-Dipolar Cycloaddition Reactions

A conceptually different and powerful approach to pyrazole synthesis is the [3+2] cycloaddition of a 1,3-dipole with a dipolarophile.[1][5] Common 1,3-dipoles used for this purpose include diazoalkanes and nitrilimines, which react with alkynes to afford substituted pyrazoles. This method offers excellent control over regioselectivity and allows for the synthesis of highly functionalized pyrazoles.

Modern Synthetic Advancements

In recent decades, significant efforts have been directed towards developing more efficient, sustainable, and versatile methods for pyrazole synthesis. These advancements include:

-

Catalysis: The use of various catalysts, such as nano-ZnO, iodine, and silver, has been shown to improve reaction rates, yields, and regioselectivity.[4][5][20][21]

-

Microwave-Assisted Synthesis: Microwave irradiation has been employed to accelerate reaction times and improve yields, often in solvent-free conditions.[4][20]

-

Multicomponent Reactions (MCRs): MCRs, where multiple starting materials react in a single pot to form the product, have emerged as a powerful strategy for the rapid generation of diverse pyrazole libraries.[20][22]

Table of Modern Synthetic Approaches and their Key Features:

| Method | Key Features | Representative Yields (%) |

| Nano-ZnO Catalysis | Environmentally friendly, high yields, short reaction times.[4][5] | 95[5] |

| Iodine-Catalyzed Synthesis | Metal-free, mild conditions.[4][22] | 70-95[4] |

| Silver-Catalyzed Reactions | Access to trifluoromethyl-substituted pyrazoles.[4] | 59-98[4] |

| Microwave-Assisted Synthesis | Rapid, solvent-free conditions, high yields.[4][20] | High[4] |

| Multicomponent Reactions | High atom economy, operational simplicity, diversity-oriented synthesis.[20][22] | Good to excellent[20] |

Conclusion

The discovery of substituted pyrazole synthesis by Ludwig Knorr in 1883 was a landmark event in heterocyclic chemistry. The Knorr pyrazole synthesis, born from this initial discovery, has proven to be an exceptionally versatile and enduring method for constructing this important heterocyclic scaffold. Over the past century, continuous innovation has led to a rich and diverse toolbox of synthetic methodologies for accessing a wide array of substituted pyrazoles. For researchers in drug development and materials science, a deep understanding of the historical context and the evolution of these synthetic strategies is invaluable for the rational design and efficient synthesis of novel pyrazole-containing molecules with tailored properties. The journey from Knorr's foundational work to modern multicomponent reactions illustrates a vibrant and continually evolving field of chemical synthesis.

References

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. chim.it [chim.it]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. books.rsc.org [books.rsc.org]

- 7. books.rsc.org [books.rsc.org]

- 8. benchchem.com [benchchem.com]

- 9. tandfonline.com [tandfonline.com]

- 10. youtube.com [youtube.com]

- 11. chemhelpasap.com [chemhelpasap.com]

- 12. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]

- 13. jk-sci.com [jk-sci.com]

- 14. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 15. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

- 16. alfa-chemistry.com [alfa-chemistry.com]

- 17. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 18. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 19. Pyrrole synthesis [organic-chemistry.org]

- 20. mdpi.com [mdpi.com]

- 21. Pyrazole synthesis [organic-chemistry.org]

- 22. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Health and Safety of 3-Iodo-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for 3-iodo-1H-pyrazole (CAS No: 4522-35-4), a versatile heterocyclic building block used in pharmaceutical development, agrochemical synthesis, and materials science.[1] Due to its reactivity and potential biological activity, a thorough understanding of its hazard profile and safe handling procedures is critical for all personnel working with this compound.

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are associated with irritation to the skin, eyes, and respiratory system, and it may be harmful if swallowed.[2][3]

Table 1: GHS Classification

| Hazard Class | Category |

| Skin Irritation | 2 |

| Serious Eye Irritation | 2/2A |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | 3 |

| Acute Toxicity, Oral | 4 |

Table 2: Hazard Statements and Pictograms

| Pictogram | GHS Code | Hazard Statement |

| GHS07 | H302 | Harmful if swallowed. |

| GHS07 | H315 | Causes skin irritation. |

| GHS07 | H319 | Causes serious eye irritation. |

| GHS07 | H335 | May cause respiratory irritation. |

Precautionary Measures

Strict adherence to the following precautionary measures is mandatory to minimize risk when handling this compound.

Table 3: Precautionary Statements

| Type | GHS Code | Precautionary Statement |

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray.[2][4] |

| P264 | Wash hands and any exposed skin thoroughly after handling.[2] | |

| P270 | Do not eat, drink or smoke when using this product.[4] | |

| P271 | Use only outdoors or in a well-ventilated area.[2] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[2][4] | |

| Response | P301 + P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[4] |

| P302 + P352 | IF ON SKIN: Wash with plenty of water and soap.[2][4] | |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2][4] | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][4] | |

| P332 + P317 | If skin irritation occurs: Get medical help.[2] | |

| P362 + P364 | Take off contaminated clothing and wash it before reuse.[2] | |

| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed.[2][4] |

| P405 | Store locked up.[2][4] | |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant.[2] |

First Aid Measures

Immediate and appropriate first aid is crucial in the event of exposure. The following workflow outlines the necessary steps for different routes of exposure.

Caption: First aid workflow for this compound exposure.

Detailed First Aid Procedures:

-

Inhalation: If inhaled, move the victim to fresh air.[2] If breathing is difficult, provide oxygen. If the individual is not breathing, give artificial respiration and seek immediate medical attention.[2]

-

Skin Contact: Immediately take off all contaminated clothing.[2] Wash the affected area with plenty of soap and water for at least 15 minutes.[5] If skin irritation persists, consult a physician.[5]

-

Eye Contact: Rinse eyes cautiously with pure water for at least 15 minutes, holding the eyelids open.[2] Remove contact lenses if present and easy to do. Continue rinsing and consult a doctor.[2]

-

Ingestion: Rinse the mouth with water.[2] Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[2]

Fire-Fighting and Accidental Release Measures

Table 4: Fire-Fighting Measures

| Aspect | Recommendation |

| Suitable Extinguishing Media | Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.[2] Water spray can also be used.[5] |

| Specific Hazards | During a fire, hazardous decomposition products such as nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen iodide may be formed.[5] |

| Protective Equipment | Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[2][5] |

Accidental Release Measures: Personnel involved in cleanup should wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and respiratory protection.[4] Avoid dust formation.[4] Absorb the spill with an inert material (e.g., sand, vermiculite) and collect it into a suitable, closed container for disposal.[4] Ensure the area is well-ventilated. Prevent the product from entering drains or waterways.[4]

Handling, Storage, and Personal Protection

Handling:

-

Handle only in a well-ventilated area, preferably under a chemical fume hood.[2][4]

-

Avoid contact with skin, eyes, and clothing.[5]

-

Do not breathe in dust or vapors.[4]

-

Wash hands thoroughly after handling.[2]

-

Keep away from heat, sparks, and open flames.[4]

Storage:

-

Keep the container tightly closed.[2]

-

Store locked up.[2]

-

Some sources recommend storage at 0-8 °C.[1]

-

Incompatible materials include strong oxidizing and reducing agents.[5]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield (conforming to EN166 or NIOSH standards).[2]

-

Skin Protection: Wear impervious, chemical-resistant gloves and protective clothing to prevent skin exposure.[2][5]

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge (NIOSH/MSHA or EN 149 approved).[2]

Physical and Chemical Properties

Table 5: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₃H₃IN₂ |

| Molecular Weight | 193.97 g/mol [1][3] |

| Appearance | White to off-white or yellow crystalline solid/powder.[1][6] |

| Melting Point | 66-75 °C[1][7] |

| Boiling Point | 291.9 ± 13.0 °C (Predicted)[7] |

| Solubility | Insoluble in water.[7] |

| Density | 2.335 ± 0.06 g/cm³ (Predicted)[7] |

| CAS Number | 4522-35-4[1][3] |

Toxicological and Ecological Information

Toxicological Information: The toxicological properties of this compound have not been fully investigated.[5] The available GHS classifications are based on data from analogous compounds or computational models. Harmful if swallowed, it causes skin and serious eye irritation, and may cause respiratory irritation.[2][3]

Experimental Protocols: Detailed experimental protocols for the toxicological assessment of this compound are not available in the public domain through the reviewed safety data sheets and chemical supplier information. The hazard classifications provided are regulatory summaries and do not include the underlying experimental methodologies.

Ecological Information: There is no specific data available regarding the ecological effects of this compound.[2] It should not be allowed to enter drains or the environment.[5] Chemical waste generators must determine if a discarded chemical is classified as hazardous waste and consult local, regional, and national regulations for proper disposal.[5]

References

Commercial Suppliers of 3-Iodo-1H-pyrazole for Research: A Technical Guide

For researchers, scientists, and drug development professionals engaged in the synthesis of novel molecular entities, 3-Iodo-1H-pyrazole is a critical building block. Its versatile reactivity, particularly in cross-coupling reactions, makes it an invaluable starting material for the generation of diverse compound libraries. This technical guide provides an in-depth overview of commercial suppliers, key product specifications, and a detailed experimental protocol for a common application of this compound.

Supplier and Product Specifications

Sourcing high-quality starting materials is paramount for the success of any research endeavor. The following table summarizes the offerings for this compound from several reputable commercial suppliers. This allows for a convenient comparison of purity, available quantities, and catalog numbers to facilitate procurement.

| Supplier | Catalog Number(s) | Purity | Available Quantities |

| Chem-Impex | 30713 | ≥ 98% (GC)[1] | Inquire for details |

| Thermo Scientific | H36465.03, H36465.06 | 97%[2], ≥96.0% (GC)[3] | 1 g, 5 g[2][3] |

| Oakwood Chemical | 046994 | Inquire for details | 1 g, 5 g[4] |

| Sigma-Aldrich | BML00254 | AldrichCPR* | Inquire for details |

| Fisher Scientific | AAH3646503, AAH3646506 | 97%[5] | 1 g, 5 g[5] |

*Note: For the AldrichCPR product line, the buyer assumes responsibility for confirming product identity and purity as analytical data is not collected by the supplier[6].

Key Applications in Research and Development

This compound is a versatile intermediate primarily utilized in the synthesis of more complex molecules for various research applications, including:

-

Pharmaceutical Development: It serves as a crucial building block in the creation of novel pharmaceuticals, particularly in the exploration of anti-inflammatory and anti-cancer agents.[2] Its structure is a key component in the development of compounds targeting specific biological pathways.

-

Agrochemical Chemistry: This compound is an important intermediate in the synthesis of fungicides and herbicides, contributing to the enhancement of crop protection.[2]

-

Materials Science: this compound is used in the formulation of advanced materials, such as polymers and coatings, to improve durability and environmental resistance.[2]

-

Organic Synthesis: As a versatile building block, it facilitates the efficient creation of complex molecules.[1] It is frequently employed in cross-coupling reactions like the Sonogashira and Suzuki reactions to form new carbon-carbon bonds.

Experimental Protocol: Sonogashira Cross-Coupling Reaction

The Sonogashira cross-coupling reaction is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. The following protocol is a general guideline for the coupling of this compound with an alkyne.

Materials:

-

This compound

-

Terminal alkyne (e.g., phenylacetylene)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Base (e.g., triethylamine (Et₃N) or diisopropylethylamine (DIPEA))

-

Anhydrous solvent (e.g., tetrahydrofuran (THF) or N,N-dimethylformamide (DMF))

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

-

Thin-layer chromatography (TLC) supplies for reaction monitoring

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the palladium catalyst (e.g., 5 mol%), and copper(I) iodide (5-10 mol%).

-

Solvent and Base Addition: Add the anhydrous solvent (e.g., THF) and the base (e.g., Et₃N, 2.0-3.0 equiv.).

-

Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv.) to the reaction mixture.